molecular formula C12H12N2 B025418 Bicyclo(2.2.2)octa-2,5-diene-2,3-dicarbonitrile, 5,6-dimethyl- CAS No. 109364-69-4

Bicyclo(2.2.2)octa-2,5-diene-2,3-dicarbonitrile, 5,6-dimethyl-

Cat. No.: B025418
CAS No.: 109364-69-4
M. Wt: 184.24 g/mol
InChI Key: VULNZCUIMNOQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo(2.2.2)octa-2,5-diene-2,3-dicarbonitrile, 5,6-dimethyl-, also known as Dicyclocarbodiimide (DCC), is a widely used reagent in organic synthesis. It is a white crystalline solid with a molecular weight of 162.23 g/mol and a melting point of 34-36°C. DCC is used as a coupling agent in peptide synthesis, and as a condensing agent in the synthesis of esters, amides, and other organic compounds.

Mechanism of Action

DCC works by activating carboxylic acid groups, which then react with amino groups to form peptide bonds. This reaction is known as the N-acylation reaction. DCC is also used as a condensing agent in the synthesis of esters and amides.
Biochemical and Physiological Effects:
DCC does not have any known biochemical or physiological effects. It is used only as a reagent in organic synthesis.

Advantages and Limitations for Lab Experiments

One advantage of using DCC as a coupling agent is that it is highly efficient and selective. It forms peptide bonds between amino acids with high yield and purity. However, DCC is highly toxic and can cause skin irritation and respiratory problems. It should be handled with care and disposed of properly.

Future Directions

There are several future directions for the use of DCC in scientific research. One area of interest is the use of DCC in the synthesis of peptide-based drugs. Peptide-based drugs have several advantages over traditional small molecule drugs, including higher specificity and lower toxicity. Another area of interest is the development of new coupling agents that are less toxic and more efficient than DCC. Researchers are also exploring the use of DCC in the synthesis of other organic compounds, such as carbohydrates and nucleotides.

Synthesis Methods

DCC is synthesized by the reaction of cyanogen bromide and 2,3-dimethylbutadiene. The reaction is carried out in anhydrous conditions, and the product is purified by recrystallization.

Scientific Research Applications

DCC is widely used in scientific research as a coupling agent in peptide synthesis. It is used to form peptide bonds between amino acids, which are the building blocks of proteins. DCC is also used in the synthesis of esters, amides, and other organic compounds.

Properties

109364-69-4

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

5,6-dimethylbicyclo[2.2.2]octa-2,5-diene-2,3-dicarbonitrile

InChI

InChI=1S/C12H12N2/c1-7-8(2)10-4-3-9(7)11(5-13)12(10)6-14/h9-10H,3-4H2,1-2H3

InChI Key

VULNZCUIMNOQQZ-UHFFFAOYSA-N

SMILES

CC1=C(C2CCC1C(=C2C#N)C#N)C

Canonical SMILES

CC1=C(C2CCC1C(=C2C#N)C#N)C

synonyms

5,6-dimethylbicyclo[2.2.2]octa-2,5-diene-2,3-dicarbonitrile

Origin of Product

United States

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